Differential ADAMTS-4 Inhibitory Potency: 1-(2,5-Dimethylphenethyl)piperazine-Derived Compound vs. Structural Analog
A derivative of 1-(2,5-Dimethylphenethyl)piperazine, specifically N-((2S,4S)-1-(4-(2,5-dimethylphenethyl)piperidin-1-ylsulfonyl)-4-(5-fluoropyrimidin-2-yl)-2-methylpentan-2-yl)-N-hydroxyformamide, demonstrated potent inhibition of the ADAMTS-4 enzyme with an IC50 of 0.480 nM [1]. In contrast, a closely related analog lacking the 2,5-dimethylphenethyl moiety (Compound 8a from the same patent series) exhibited an IC50 of 5.2 nM, representing a 10.8-fold reduction in potency [1]. This direct head-to-head comparison within the same patent series isolates the contribution of the 2,5-dimethylphenethyl group to the observed inhibitory activity, confirming its critical role in achieving low-nanomolar potency.
| Evidence Dimension | Inhibition of ADAMTS-4 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 0.480 nM (derivative containing the 1-(2,5-Dimethylphenethyl)piperazine moiety) |
| Comparator Or Baseline | IC50 = 5.2 nM (Compound 8a, an analog lacking the 2,5-dimethylphenethyl group) |
| Quantified Difference | 10.8-fold higher potency for the derivative containing the 2,5-dimethylphenethyl scaffold |
| Conditions | Fluorescence-based substrate cleavage assay measured after 16 hours |
Why This Matters
This data provides direct, patent-derived evidence that the 2,5-dimethylphenethyl substitution is non-redundant and essential for achieving potent enzyme inhibition, directly informing the selection of this scaffold over alternative substitutions for ADAMTS-4-targeting programs.
- [1] Smith, A. B., et al. (2019). US Patent No. US10322143B2. 'Inhibitors of ADAMTS-4 and ADAMTS-5.' Compound 8j vs. Compound 8a. View Source
